![molecular formula C14H12N6O2 B6139618 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide, also known as MTIP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MTIP belongs to the class of isonicotinamide derivatives, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has also been investigated for its role in modulating the immune response and improving cognitive function. In addition, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide exerts its biological effects by targeting the adenosine A3 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide acts as an allosteric modulator of the A3 receptor, enhancing its signaling and promoting downstream effects. This mechanism of action has been shown to be responsible for the anti-inflammatory and anti-cancer effects of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has been shown to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for large-scale production. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide has also been shown to have high affinity and selectivity for the A3 receptor, making it a useful tool for studying the receptor's function. However, there are also limitations to using N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. In addition, the mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide is not fully understood, which limits its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide. One area of interest is the development of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide analogs with improved pharmacological properties. These analogs could have increased potency and selectivity for the A3 receptor, as well as reduced off-target effects. Another area of interest is the investigation of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide's potential as a therapeutic agent for neurological disorders. Further research is needed to understand the mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide in these disorders and to develop effective treatment strategies. Finally, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide could be studied for its potential as a modulator of the immune response in various disease states.
Synthesemethoden
The synthesis of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with isonicotinamide in the presence of sodium azide. The resulting product is then reduced and purified to obtain N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide. This method has been optimized to produce high yields of pure N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-22-13-3-2-11(8-12(13)20-9-16-18-19-20)17-14(21)10-4-6-15-7-5-10/h2-9H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVRNSJOOWSWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.